molecular formula C13H18N2O B1276719 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine CAS No. 292635-34-8

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine

Cat. No.: B1276719
CAS No.: 292635-34-8
M. Wt: 218.29 g/mol
InChI Key: PTAQOEKCDLOHFQ-UHFFFAOYSA-N
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Description

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring attached to a phenyl group through a carbonyl linkage, with a methanamine group attached to the phenyl ring.

Preparation Methods

The synthesis of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoyl chloride with piperidine to form 4-(piperidin-1-ylcarbonyl)aniline, which is then subjected to reductive amination with formaldehyde and hydrogen to yield the target compound. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Scientific Research Applications

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in pain signaling pathways, thereby exerting analgesic effects .

Comparison with Similar Compounds

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQOEKCDLOHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427906
Record name 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292635-34-8
Record name 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(piperidine-1-carbonyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Use the General Procedure 6-1, using piperidine (373 mg, 4.4 mmol) and 4-(tert-butoxycabonylamino-methyl)-benzoic acid to give the title compound as a white solid (1.03 g, 100%). MS (ES+) m/z: 219 (M+H)+.
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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